molecular formula C16H16N4O3 B15134380 Methyl 4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate

Methyl 4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate

Cat. No.: B15134380
M. Wt: 312.32 g/mol
InChI Key: ZQOPFHIBQYZETR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate typically involves the condensation of 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic acid with methanol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving high-quality products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted amino derivatives .

Scientific Research Applications

Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate involves its role as an antimetabolite. It inhibits the enzyme thymidylate synthase, which is essential for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it effective in cancer treatment . The compound targets rapidly dividing cells, thereby reducing tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate is unique due to its specific structural features that allow it to be an effective intermediate in the synthesis of Pemetrexed. Its ability to inhibit thymidylate synthase distinguishes it from other compounds with similar structures .

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

methyl 4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate

InChI

InChI=1S/C16H16N4O3/c1-23-15(22)10-5-2-9(3-6-10)4-7-11-8-18-13-12(11)14(21)20-16(17)19-13/h2-3,5-6,8,12H,4,7H2,1H3,(H3,17,18,19,20,21)

InChI Key

ZQOPFHIBQYZETR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCC2=CN=C3C2C(=O)NC(=N3)N

Origin of Product

United States

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